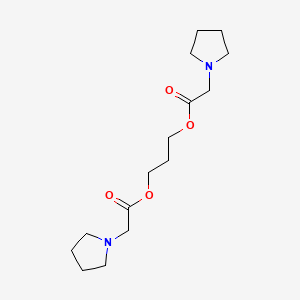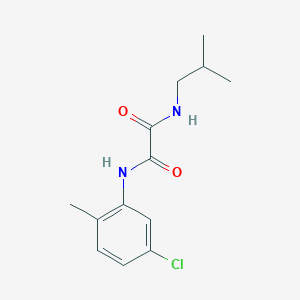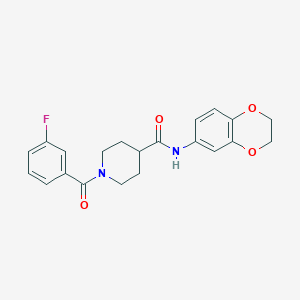
1,3-propanediyl bis(1-pyrrolidinylacetate)
Descripción general
Descripción
1,3-propanediyl bis(1-pyrrolidinylacetate), also known as piracetam, is a nootropic drug that is used to enhance cognitive abilities. It was first synthesized in 1964 by the Romanian chemist Corneliu E. Giurgea. Piracetam is a member of the racetam family of drugs and is known for its ability to improve memory, learning, and concentration.
Mecanismo De Acción
The exact mechanism of action of 1,3-propanediyl bis(1-pyrrolidinylacetate) is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of neurotransmitters in the brain, such as acetylcholine and glutamate. Piracetam also increases the oxygen and glucose utilization in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It increases the synthesis and release of acetylcholine, which is a neurotransmitter that is important for memory and learning. Piracetam also increases the density of NMDA receptors in the brain, which are involved in learning and memory processes. Additionally, 1,3-propanediyl bis(1-pyrrolidinylacetate) has been shown to increase cerebral blood flow and oxygen consumption in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It has also been extensively studied and has a well-established safety profile. However, 1,3-propanediyl bis(1-pyrrolidinylacetate) has some limitations as well. It has a short half-life and must be administered multiple times per day. Additionally, 1,3-propanediyl bis(1-pyrrolidinylacetate) has a low bioavailability and may require high doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on 1,3-propanediyl bis(1-pyrrolidinylacetate). One area of interest is the use of 1,3-propanediyl bis(1-pyrrolidinylacetate) in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is the development of more potent and selective analogs of 1,3-propanediyl bis(1-pyrrolidinylacetate). Finally, the use of 1,3-propanediyl bis(1-pyrrolidinylacetate) in combination with other nootropic drugs is an area of ongoing research.
Conclusion
In conclusion, 1,3-propanediyl bis(1-pyrrolidinylacetate) is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has a well-established synthesis method and has been shown to improve memory, learning, and concentration. Piracetam has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1,3-propanediyl bis(1-pyrrolidinylacetate), including its use in the treatment of cognitive disorders and the development of more potent analogs.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, dementia, and other cognitive disorders.
Propiedades
IUPAC Name |
3-(2-pyrrolidin-1-ylacetyl)oxypropyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c18-14(12-16-6-1-2-7-16)20-10-5-11-21-15(19)13-17-8-3-4-9-17/h1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRVBMHQGGMHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)OCCCOC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-1,3-diyl bis(pyrrolidin-1-ylacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747716.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)

![N-(1-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4747733.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)

![2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)
![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747779.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)